9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(3-Methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a substituted purine core. The purine scaffold is modified at positions 2 and 9 with aromatic substituents: a 3-methylphenyl group at position 2 and a 3-methoxyphenyl group at position 9. The carboxamide moiety at position 6 and the 8-oxo group complete the structure.
Properties
IUPAC Name |
9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-5-3-6-12(9-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-7-4-8-14(10-13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCFYAPYCDRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminomaleonitrile with Aryl Isocyanates and Aldehydes
The most widely reported method involves a three-step sequence starting with diaminomaleonitrile (Figure 1):
- Urea Formation : Diaminomaleonitrile reacts with 3-methoxyphenyl isocyanate in dry acetonitrile under nitrogen to form a urea intermediate.
- Cyclization : The urea intermediate undergoes base-catalyzed ring closure with 3-methylphenyl aldehyde in methanol and triethylamine, yielding the purine core.
- Carboxamide Functionalization : The 6-position is modified via nucleophilic substitution or hydrolysis to introduce the carboxamide group.
Critical Parameters :
Traube Purine Synthesis Modifications
A classical approach adapted for this compound involves formic acid-mediated cyclization of 4,5-diaminopyrimidine precursors. Key steps include:
- Precursor Synthesis : 4,5-Diamino-6-(3-methoxyphenyl)pyrimidine is prepared via nucleophilic aromatic substitution.
- Cyclization : Formic acid at 170°C induces imidazole ring formation, generating the purine skeleton.
- Post-Functionalization : The 3-methylphenyl group is introduced via Suzuki coupling or Friedel-Crafts alkylation.
Limitations : Lower regioselectivity (≤35% yield) compared to cyclocondensation methods.
Reaction Mechanisms and Intermediate Characterization
Mechanistic Insights
The cyclocondensation route proceeds via:
- Nucleophilic Attack : The amine group of diaminomaleonitrile attacks the isocyanate carbonyl, forming a urea bond.
- Base-Mediated Cyclization : Triethylamine deprotonates the urea intermediate, enabling aldol-like condensation with the aldehyde.
- Aromatization : Elimination of water generates the purine ring system, stabilized by resonance.
Key Intermediates :
- Urea derivative (confirmed by IR: 1683 cm⁻¹ C=O stretch)
- Cyclized purine precursor (¹H NMR: δ 8.51 ppm for purine H-8)
Optimization Strategies
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 80°C | 58 | 95 |
| DMF, 100°C | 42 | 89 |
| Methanol, 60°C | 35 | 82 |
Data aggregated from. Elevated temperatures in DMSO improve reaction kinetics but risk decomposition above 90°C.
Catalytic Additives
- Triethylamine : Essential for deprotonation; ≤10 equiv reduces side products.
- Molecular Sieves (4Å) : Enhance yield by 12% via water removal.
Purification and Analytical Techniques
Isolation Protocols
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.72 (d, J=8.2 Hz, 3-methylphenyl) |
| IR (KBr) | 3179 cm⁻¹ (carboxamide N–H) |
| HRMS | [M+H]⁺ m/z 375.3807 (calc. 375.3801) |
Challenges and Solutions
Moisture Sensitivity
The urea intermediate hydrolyzes in aqueous conditions. Mitigation strategies include:
Regioselectivity
Competing N7 vs. N9 alkylation is minimized by:
Scalability and Industrial Relevance
- Kilogram-Scale Production : Achieved via continuous flow reactors (residence time: 30 min).
- Cost Analysis : Raw material costs decrease by 40% at >10 kg batches.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | 58 | High | Excellent |
| Traube Synthesis | 35 | Moderate | Poor |
| Flow Chemistry | 62 | Very High | Excellent |
Applications in Drug Discovery
This compound inhibits casein kinase 2α (CK2α) with IC₅₀ = 1.0 μM, outperforming analogs with 4-carboxyphenyl substituents (IC₅₀ = 14 μM). Structural modifications at the 2-position enhance target engagement by 12-fold.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated precursors and bases like potassium carbonate (K₂CO₃) in solvents like DMF are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the carbonyl group can produce a hydroxylated purine derivative.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notably, it has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways.
Potential Targets
- Protein Kinase CK2 : Related compounds have demonstrated potential as CK2 inhibitors, which are implicated in cancer progression and cell proliferation.
- Aurora Kinases : Some studies suggest that purine derivatives can inhibit Aurora kinases, critical for cell division.
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activity. The compound's structure suggests a potential for significant biological activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | TBD | Ongoing Research |
| 2-(4-Hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | NCI-H460 (lung cancer) | TBD | Ongoing Research |
Mechanistic Insights
The methoxy group on the phenyl ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets. This property is crucial for its therapeutic potential.
Interaction Studies
In vitro studies have shown that this compound can bind to various macromolecules, influencing their activity. Such interactions are essential for understanding its therapeutic applications.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating several purine derivatives, this compound was assessed for its cytotoxic effects against multiple cancer cell lines. Results indicated promising activity that warrants further exploration.
- Mechanistic Insights : Research has indicated that the methoxy group on the phenyl ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in nucleotide metabolism, such as kinases or polymerases. The compound could also interact with receptors that recognize purine derivatives, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The compound in differs only in the methoxy group’s position (2- vs. 3-methoxy). Meta-substituted methoxy groups are less sterically encumbered and better positioned for electronic interactions with target proteins . In , the 3-chlorophenyl substituent introduces an electron-withdrawing effect, which could alter the purine ring’s electron density compared to the electron-donating methoxy group in the target compound. Chloro substituents often enhance metabolic stability but may reduce solubility .
Methoxy groups, being polar, may enhance solubility but could also engage in hydrogen bonding with biological targets . The tert-butylphenyl and furan substituents in introduce bulkiness and heterocyclic diversity, which might influence receptor selectivity or pharmacokinetic properties, though detailed data are unavailable .
Molecular Weight and Complexity :
- The target compound (MW 375.38) is larger than analogs with simpler substituents (e.g., , MW 283.29). Increased molecular weight may impact bioavailability, as per Lipinski’s rule of five .
Biological Activity
The compound 9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 869069-60-3, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.38 g/mol. The structure features a purine base with methoxy and methyl substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Purine Core : The initial steps often involve the formation of the purine ring through condensation reactions.
- Substitution Reactions : Methoxy and methyl groups are introduced via nucleophilic substitution.
- Final Modifications : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Anticancer Properties
Research indicates that derivatives of purines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar purine derivatives can inhibit macromolecular synthesis in HeLa cells, suggesting potential applications in cancer therapy .
Table 1: Cytotoxicity Studies on Purine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | HeLa | TBD | Inhibition of DNA synthesis |
| Other Purine Derivative A | MCF-7 | TBD | Apoptosis induction |
| Other Purine Derivative B | A549 | TBD | Cell cycle arrest |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Similar compounds in the purine family have shown activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis, which is critical for microbial growth and replication .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with a purine structure can modulate inflammatory pathways. This activity may be attributed to their ability to inhibit specific enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX) .
The biological activity of 9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide metabolism.
- DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication.
- Signal Transduction Pathways : The compound might influence signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various purine derivatives on cancer cell lines, demonstrating that modifications on the purine ring significantly enhance anticancer activity .
- Antimicrobial Evaluation : Another case study assessed the antimicrobial efficacy of related compounds against resistant bacterial strains, indicating promising results for future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
